molecular formula C20H16O9 B1196237 Versiconal hemiacetal acetate CAS No. 62886-00-4

Versiconal hemiacetal acetate

Cat. No. B1196237
CAS RN: 62886-00-4
M. Wt: 400.3 g/mol
InChI Key: DYJNRRXQVSJBAA-UHFFFAOYSA-N
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Description

Versiconal hemiacetal acetate is an anthrafuran that is 2,3-dihydroanthra[2,3-b]furan-5,10-dione substituted at positions 2, 4, 6 and 8 by hydroxy groups and at position 3 by a 2-acetoxyethyl group. An intermediate in the biosynthesis of aflatoxin. It has a role as a metabolite. It is an anthrafuran, a lactol, a polyphenol, an acetate ester and a palmitoyl amino acid.

Scientific Research Applications

Aflatoxin Biosynthesis

Versiconal hemiacetal acetate (VHA) plays a crucial role in the biosynthesis of aflatoxins, which are toxic compounds produced by certain fungi. The conversion of VHA to versiconal and versiconol acetate to versiconol in aflatoxin biosynthesis is catalyzed by specific enzymes, as found in studies involving the fungus Aspergillus parasiticus (Chang, Yabe, & Yu, 2004). Another study elucidated the complex metabolic pathways involving VHA in aflatoxin production, highlighting the chemical intricacies of these fungal biosynthetic processes (Yabe et al., 2003).

Enzyme Function Studies

Research has also focused on understanding the function of specific enzymes in the conversion of VHA during aflatoxin biosynthesis. For instance, the role of a reductase enzyme encoded by the vrdA gene, which is not part of the aflatoxin gene cluster but participates in the biosynthesis, was investigated (Shima et al., 2009). Additionally, the functions of the cypX and moxY genes in the aflatoxin biosynthesis pathway involving VHA were clarified in a study by Wen et al. (2005), demonstrating the complexity of genetic regulation in fungal secondary metabolite synthesis (Wen et al., 2005).

Chemical Reactions and Mechanisms

Beyond fungal biosynthesis, VHA is also relevant in broader chemical studies. For instance, Yusuf (2020) explored the reaction mechanism in the formation of acetal from 2-chlorobenzaldehyde, demonstrating the broader chemical relevance of hemiacetal and acetal formation processes (Yusuf, 2020). Pei, Chen, and Liu (2018) studied the use of structurally complex cyclic hemiacetals in organocatalytic reactions, highlighting the potential utility of hemiacetal structures in synthetic chemistry (Pei, Chen, & Liu, 2018).

Fungal Secondary Metabolites

Research into fungal secondary metabolites has also involved VHA. Song et al. (2014) identified new sterigmatocystin analogues, including a hemiacetal form, from a marine-derived fungus, expanding the understanding of the diversity of fungal metabolites (Song et al., 2014).

properties

CAS RN

62886-00-4

Product Name

Versiconal hemiacetal acetate

Molecular Formula

C20H16O9

Molecular Weight

400.3 g/mol

IUPAC Name

2-(2,4,6,8-tetrahydroxy-5,10-dioxo-2,3-dihydronaphtho[2,3-f][1]benzofuran-3-yl)ethyl acetate

InChI

InChI=1S/C20H16O9/c1-7(21)28-3-2-9-15-13(29-20(9)27)6-11-16(19(15)26)18(25)14-10(17(11)24)4-8(22)5-12(14)23/h4-6,9,20,22-23,26-27H,2-3H2,1H3

InChI Key

DYJNRRXQVSJBAA-UHFFFAOYSA-N

SMILES

CC(=O)OCCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O

Canonical SMILES

CC(=O)OCCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O

synonyms

versiconal hemiacetal acetate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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